molecular formula C13H15FO3 B12085240 2-(4-(Cyclobutylmethoxy)-3-fluorophenyl)acetic acid

2-(4-(Cyclobutylmethoxy)-3-fluorophenyl)acetic acid

Katalognummer: B12085240
Molekulargewicht: 238.25 g/mol
InChI-Schlüssel: GEEYSBUFJATXSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-(Cyclobutylmethoxy)-3-fluorophenyl)acetic acid is an organic compound characterized by the presence of a cyclobutylmethoxy group, a fluorophenyl group, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Cyclobutylmethoxy)-3-fluorophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-hydroxy-3-fluorophenylacetic acid with cyclobutylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(Cyclobutylmethoxy)-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-(Cyclobutylmethoxy)-3-fluorophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(4-(Cyclobutylmethoxy)-3-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the primary targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methoxyacetic acid: A derivative of acetic acid with a methoxy group.

    2,4-Dichlorophenoxyacetic acid: An herbicide with a similar acetic acid moiety.

Uniqueness

2-(4-(Cyclobutylmethoxy)-3-fluorophenyl)acetic acid is unique due to the presence of the cyclobutylmethoxy group and the fluorophenyl group, which confer distinct chemical and biological properties compared to other acetic acid derivatives

Eigenschaften

Molekularformel

C13H15FO3

Molekulargewicht

238.25 g/mol

IUPAC-Name

2-[4-(cyclobutylmethoxy)-3-fluorophenyl]acetic acid

InChI

InChI=1S/C13H15FO3/c14-11-6-10(7-13(15)16)4-5-12(11)17-8-9-2-1-3-9/h4-6,9H,1-3,7-8H2,(H,15,16)

InChI-Schlüssel

GEEYSBUFJATXSZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)COC2=C(C=C(C=C2)CC(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.